![molecular formula C10H15NOS B14135782 1-[5-(3-Aminobutyl)thiophen-2-yl]ethan-1-one CAS No. 88961-68-6](/img/structure/B14135782.png)
1-[5-(3-Aminobutyl)thiophen-2-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(3-Aminobutyl)thiophen-2-yl]ethan-1-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. This compound is characterized by the presence of an aminobutyl group attached to the thiophene ring, making it a valuable molecule in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(3-Aminobutyl)thiophen-2-yl]ethan-1-one typically involves the condensation of thiophene derivatives with appropriate aminobutyl precursors. One common method includes the reaction of 2-acetylthiophene with 3-aminobutylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully monitored to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[5-(3-Aminobutyl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[5-(3-Aminobutyl)thiophen-2-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
Wirkmechanismus
The mechanism of action of 1-[5-(3-Aminobutyl)thiophen-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The aminobutyl group allows the compound to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(Thiophen-2-yl)ethan-1-one: A simpler thiophene derivative with similar chemical properties but lacking the aminobutyl group.
1-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-hydroxyurea: A thiophene derivative with anti-inflammatory properties.
1-(2,5-Dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: A thiophene derivative used as a serotonin antagonist.
Uniqueness: 1-[5-(3-Aminobutyl)thiophen-2-yl]ethan-1-one is unique due to the presence of the aminobutyl group, which enhances its reactivity and potential biological activities. This structural feature allows for more diverse chemical modifications and applications compared to simpler thiophene derivatives .
Eigenschaften
CAS-Nummer |
88961-68-6 |
|---|---|
Molekularformel |
C10H15NOS |
Molekulargewicht |
197.30 g/mol |
IUPAC-Name |
1-[5-(3-aminobutyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C10H15NOS/c1-7(11)3-4-9-5-6-10(13-9)8(2)12/h5-7H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
SXNHUGDLGUYZTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC=C(S1)C(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


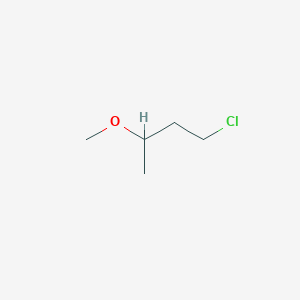
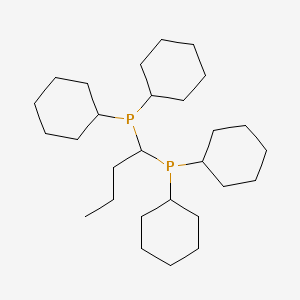

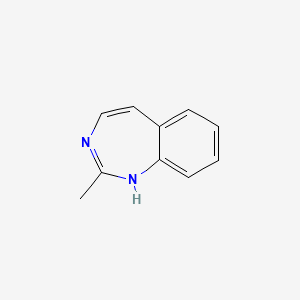

![2-(3-methylbutanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B14135724.png)
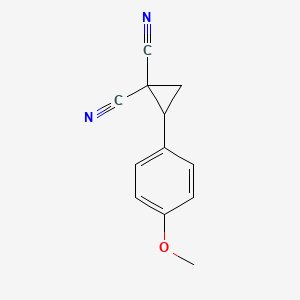


![(Z)-N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-acrylamide](/img/structure/B14135736.png)
![5-[(6-acetyl-1,3-benzodioxol-5-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14135742.png)
![3-Ethoxy-7-methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14135756.png)
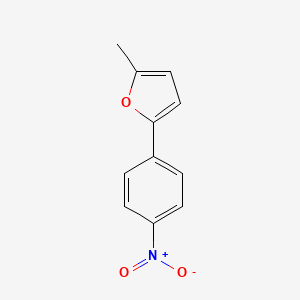
![6-(3-Bromo-4-fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14135775.png)
